

Technical Guide: In Vitro Characterization of N-(2-Chloroethyl)-N-methyldodecanamide

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Compound of Interest

Compound Name: *N-(2-Chloroethyl)-N-methyldodecanamide*

CAS No.: 84803-68-9

Cat. No.: B12651413

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Part 1: Executive Summary & Chemical Identity

N-(2-Chloroethyl)-N-methyldodecanamide (CAS 84803-68-9) represents a unique class of lipophilic amides. Structurally, it consists of a C12 fatty acid tail (lauric acid derivative) linked to an N-methyl-N-chloroethyl moiety.

Unlike classical nitrogen mustards where the nitrogen is basic, the nitrogen here is amidic. The lone pair delocalization into the carbonyl reduces the direct formation of reactive aziridinium ions, rendering the molecule relatively stable under neutral conditions. However, upon enzymatic hydrolysis (e.g., by amidases), it may release N-(2-chloroethyl)-N-methylamine, a reactive alkylating agent.

Key Applications:

- Prodrug Design: Delivery of reactive amines to intracellular targets.
- Enzyme Probes: Substrate mimics for Fatty Acid Amide Hydrolase (FAAH) or N-Acylethanolamine Acid Amidase (NAAA).

- Lipid Mimetics: Investigation of membrane intercalation and non-specific binding.

Chemical Profile

Property	Value	Implication for In Vitro Studies
Formula	C ₁₅ H ₃₀ CINO	Requires mass spectrometry (MS) monitoring (M+H ~276).
MW	275.86 g/mol	Standard molar calculations apply.
LogP	-4.95	High Lipophilicity. High risk of non-specific binding to plastics/BSA.
Solubility	Low in water	Requires DMSO/Ethanol stocks; avoid aqueous serial dilutions without carrier.
Reactivity	Latent Electrophile	Stable at pH 7.4; potential alkylator upon hydrolysis.

Part 2: Experimental Design Strategy

Vehicle & Handling

Due to the high LogP (4.95), this compound will precipitate in aqueous media if not handled correctly.

- Stock Solution: Prepare 10 mM or 20 mM stocks in 100% DMSO. Store at -20°C. Avoid freeze-thaw cycles to prevent hydrolysis.
- Assay Buffer: Use buffers containing 0.01% Triton X-100 or 0.1% Fatty Acid-Free BSA to maintain solubility during dilution.
- Plastics: Use Low-Binding polypropylene plates. Polystyrene absorbs lipophilic amides, leading to false negatives in inhibition assays.

The "Latent Toxicity" Hypothesis

The core scientific question for this compound is its mechanism of action. Does it act as a whole molecule, or does it degrade to a toxin?

- Hypothesis: The amide bond shields the chloroethyl group. Amidase activity releases the amine, which cyclizes to an aziridinium ion, alkylating DNA or proteins.
- Validation: We must compare toxicity in amidase-competent vs. amidase-deficient cell lines.

Part 3: Key In Vitro Protocols

Protocol A: Hydrolytic Stability & Reactivity Profiling

Objective: Determine if the compound spontaneously degrades or reacts with biological nucleophiles.

Materials:

- Phosphate Buffer (PBS, pH 7.4).
- Glutathione (GSH) solution (10 mM).
- Rat Liver Microsomes (RLM) or Recombinant FAAH (optional).
- LC-MS/MS.

Workflow:

- Spontaneous Hydrolysis: Incubate 1 μ M compound in PBS at 37°C for 0, 1, 4, and 24 hours.
- GSH Trapping (Chemical Reactivity): Incubate 10 μ M compound + 5 mM GSH in PBS.
 - Rationale: If the chloride is directly displaceable, a GSH-adduct will form. If the amide is stable, no adduct will form.
- Enzymatic Hydrolysis: Incubate 1 μ M compound with RLM (0.5 mg/mL protein) + NADPH.

- Analysis: Quench with cold Acetonitrile containing Internal Standard. Centrifuge. Analyze supernatant by LC-MS/MS.

Data Interpretation:

- Stable in PBS: Confirms compound is not a direct alkylator.
- Loss in RLM: Indicates metabolic clearance (likely amide hydrolysis or hydroxylation).
- GSH Adduct: If observed only in RLM, confirms "bioactivation" to a reactive species.

Protocol B: Cellular Cytotoxicity (Mechanism-Based)

Objective: Assess toxicity and dependence on intracellular processing.

Cell Lines:

- HepG2 (High metabolic activity).
- Hek293 (Low metabolic activity).

Steps:

- Seed cells at 5,000 cells/well in 96-well plates. Allow attachment (24h).
- Prepare 2x serial dilutions of **N-(2-Chloroethyl)-N-methyldodecanamide** in media (Max 0.5% DMSO).
 - Range: 100 μ M down to 0.1 μ M.
- Treatment: Add compound to cells. Incubate for 48 hours.
 - Note: 48h is required for latent alkylating agents to manifest DNA damage toxicity.
- Readout: ATP-based cell viability assay (e.g., CellTiter-Glo).
- Control: Treat parallel wells with URB597 (FAAH inhibitor) or N-acylethanolamine (competitor) to see if toxicity is rescued by blocking hydrolysis.

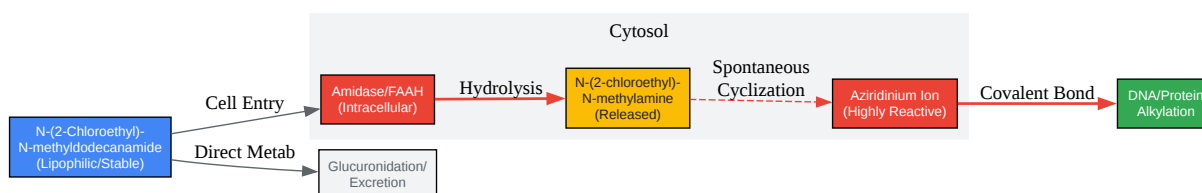
Protocol C: HPLC-MS Quantification (Methodology)

Based on SIELC Technologies approach for lipophilic amides.

- Column: Newcrom R1 (Reverse Phase, mixed-mode).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 50% B to 100% B over 10 minutes.
- Detection: MS (ESI+) m/z 276.2 $[M+H]^+$.
- Why this matters: Standard C18 columns may cause irreversible retention of the C12 tail. Mixed-mode columns ensure peak symmetry.

Part 4: Visualization (Mechanism of Action)

The following diagram illustrates the hypothesized "Bioactivation" pathway, distinguishing between the stable amide form and the reactive metabolite.



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Figure 1: Hypothesized bioactivation pathway. The parent amide is relatively inert until hydrolyzed by intracellular amidases, releasing a reactive nitrogen mustard-like fragment.

Part 5: Data Presentation & Troubleshooting

Expected Results Summary

Assay	Expected Outcome	Interpretation
Buffer Stability	>95% remaining at 24h	Amide bond is chemically stable at neutral pH.
Plasma Stability	50-80% remaining at 1h	Susceptible to plasma esterases/amidases.
GSH Reactivity	Negative (Parent)	The chlorine is not a direct alkylator in amide form.
Cytotoxicity	IC50 ~10-50 μ M	Moderate toxicity driven by lipid disruption or slow hydrolysis.

Troubleshooting Guide

- Issue: High variability in IC50 values.
 - Cause: Compound sticking to pipette tips or plate walls.
 - Fix: Pre-wet tips with solvent-containing buffer; use glass-coated plates if possible.
- Issue: Precipitation in cell media.
 - Cause: Concentration > Solubility limit (likely >50 μ M).
 - Fix: Check media for turbidity before adding to cells. Keep DMSO constant at 0.5%.

Part 6: References

- SIELC Technologies. (2018).[1] Separation of **N-(2-Chloroethyl)-N-methyldodecanamide** on Newcrom R1 HPLC column. Retrieved from [\[Link\]](#)
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Sources

- [1. N-\(2-Chloroethyl\)-N-methyldodecanamide | SIELC Technologies \[sielc.com\]](#)
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